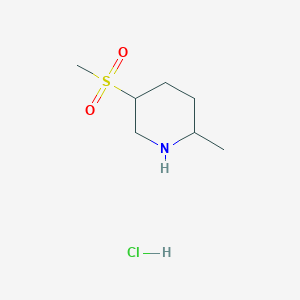
(2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2-Methylquinolin-6-yl)propan-2-amine; hydrochloride, also known as MQPA, is a synthetic compound that is used in scientific research. MQPA is a derivative of quinoline and has been found to have potential therapeutic applications.
Mecanismo De Acción
(2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride inhibits the activity of MMPs by blocking the active site of the enzyme. This inhibition prevents the enzyme from breaking down extracellular matrix proteins, which can lead to the progression of diseases such as cancer and inflammation. (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride has a variety of biochemical and physiological effects. In addition to inhibiting MMP activity and having antioxidant properties, (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride has been found to have anti-inflammatory effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride in lab experiments is that it is a synthetic compound that can be easily synthesized using a variety of methods. This makes it readily available for research purposes. However, one limitation of using (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride. One area of interest is the development of (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride in combination with other therapies for the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride is a synthetic compound with potential therapeutic applications in a variety of areas. It inhibits the activity of MMPs, has antioxidant and anti-inflammatory properties, and has been found to have neuroprotective effects. While more research is needed to fully understand its potential therapeutic applications, (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride is a promising compound for scientific research.
Métodos De Síntesis
(2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the reaction of an amine, formaldehyde, and an enolizable carbonyl compound. The reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Both of these methods have been used successfully to synthesize (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride.
Aplicaciones Científicas De Investigación
(2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride has been found to have potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that (2R)-1-(2-Methylquinolin-6-yl)propan-2-amine;hydrochloride inhibits the activity of enzymes such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This inhibition may be useful in the treatment of cancer and other diseases where MMP activity is involved.
Propiedades
IUPAC Name |
(2R)-1-(2-methylquinolin-6-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9(14)7-11-4-6-13-12(8-11)5-3-10(2)15-13;/h3-6,8-9H,7,14H2,1-2H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTNJIWFAAZZGG-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CC(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C[C@@H](C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)



![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)
![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)
![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)
